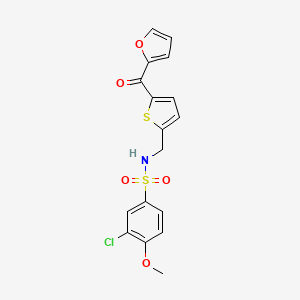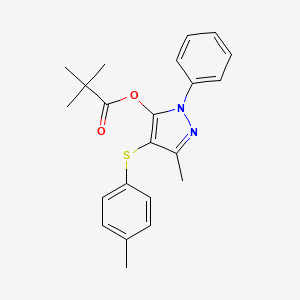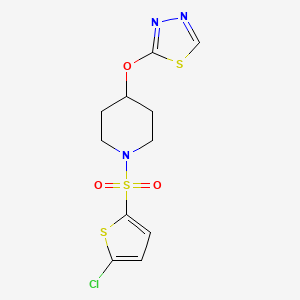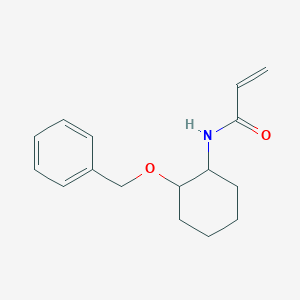
8-Chloronaphthalen-2-ol
Overview
Description
8-Chloronaphthalen-2-ol is an organic compound with the molecular formula C₁₀H₇ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the 8th position and a hydroxyl group at the 2nd position. This compound is known for its role as a metabolite of naphthalene and as a precursor to quinones, which are essential in various biochemical reactions .
Mechanism of Action
Target of Action
8-Chloronaphthalen-2-ol is a chemical substance that can be found in the environment . It is a metabolite of naphthalene and a precursor to quinones, which are natural organic compounds used as electron donors in biochemical reactions
Mode of Action
It is known to be a metabolite of naphthalene and a precursor to quinones . Quinones are known to participate in electron transfer reactions, which are crucial for various biochemical processes.
Biochemical Pathways
This compound can be found in soil bacteria, where it is metabolized by 3-bromosalicylic acid . This suggests that it may play a role in certain microbial metabolic pathways.
Action Environment
This compound is found in the environment, suggesting that environmental factors may influence its action, efficacy, and stability . .
Biochemical Analysis
Biochemical Properties
8-Chloronaphthalen-2-ol plays a role in biochemical reactions as a precursor to quinones . These quinones are natural organic compounds that act as electron donors in biochemical reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway of naphthalene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloronaphthalen-2-ol can be achieved through several methods. One common approach involves the chlorination of naphthalen-2-ol. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 8-Chloronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important in electron transfer processes.
Reduction: Reduction reactions can convert this compound to its corresponding naphthol derivative.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Naphthol derivatives
Substitution: Various substituted naphthalen-2-ol derivatives.
Scientific Research Applications
8-Chloronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor to more complex molecules.
Biology: The compound is studied for its role in biochemical pathways involving quinones.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Chloronaphthalen-2-ol
- 8-Bromonaphthalen-2-ol
- 8-Iodonaphthalen-2-ol
Comparison: 8-Chloronaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its bromine and iodine analogs, the chlorine derivative exhibits different reactivity and stability. The presence of the hydroxyl group at the 2nd position also influences its chemical behavior, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
8-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMAIDLOXKONHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871364 | |
| Record name | 8-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29921-50-4 | |
| Record name | 8-Chloro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)
![METHYL 2-(2-{[5,7-BIS(ETHYLAMINO)-[1,2,4]TRIAZOLO[4,3-A][1,3,5]TRIAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B3008780.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)



![1-[(2-Methylphenyl)methyl]-1h-pyrazole](/img/structure/B3008787.png)
![N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3008788.png)





![2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3008799.png)
